molecular formula C14H17NO2 B8346613 ethyl 7-ethyl-3-methyl-1H-indole-2-carboxylate

ethyl 7-ethyl-3-methyl-1H-indole-2-carboxylate

Cat. No. B8346613
M. Wt: 231.29 g/mol
InChI Key: IPYPEAOJIRKWAG-UHFFFAOYSA-N
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Patent
US07879872B2

Procedure details

A solution of sodium nitrite (6.24 g, 90.64 mmol) was added dropwise to a mixture of 2-ethyl aniline (10.2 mL, 82.4 mmol), conc.HCl (20 mL) and water (30 mL) at −5° C. After the addition, the mixture was stirred at 0° C. for 15 min and brought to pH 34 by addition of sodium acetate. In a separate flask, a solution of ethyl α-ethylacetoacetate (14.6 mL, 90.64 mmol) in ethanol (50 mL) at 0° C. was treated with a solution of potassium hydroxide (5.08 g, 90.64 mmol) in water (20 mL) followed by addition of ice. The diazonium salt was immediately added to this alkaline solution. The mixture was adjusted to pH 5-6 by adding sodium acetate and stirred at 0° C. for 3 h. The solution was kept overnight at 4° C. and extracted with ethyl acetate, washed with brine, dried over magnesium sulfate and most of the solvent removed. The crude mixture was added dropwise to a solution of ethanolic HCl (50 mL) at 78° C. and stirred for 2 h at 78° C. The mixture was evaporated and chromatographed over silica gel eluting with ethyl acetate/hexane (3%) to afford the title compound (2.2 g, 11%). 1H NMR (400 MHz, CDCl3) δ 8.52 (s, 1H), 7.48 (d, J=8 Hz, 1H), 7.12 (d, J=6.8 Hz, 1H), 7.06 (t, J=7.2 Hz, 1H), 4.38 (q, J=7.3 Hz, 2H), 2.82 (q, J=7.6 Hz, 2H), 2.58 (s, 3H), 1.40 (t, J=7.2 Hz, 3H), 1.33 (t, J=7.6 Hz, 3H)
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14.6 mL
Type
reactant
Reaction Step Five
Quantity
5.08 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
11%

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH2:5]([C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9])[CH3:6].Cl.C([O-])(=O)C.[Na+].[CH2:20]([CH:22](C(C)=O)[C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH3:21].[OH-].[K+]>C(O)C.O>[CH2:5]([C:7]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:8]=1[NH:9][C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[C:20]2[CH3:21])[CH3:6] |f:0.1,4.5,7.8|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.24 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(C)C(C(=O)OCC)C(=O)C
Name
Quantity
5.08 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Six
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −5° C
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
followed by addition of ice
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
The solution was kept overnight at 4° C.
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate and most of the solvent
CUSTOM
Type
CUSTOM
Details
removed
ADDITION
Type
ADDITION
Details
The crude mixture was added dropwise to a solution of ethanolic HCl (50 mL) at 78° C.
STIRRING
Type
STIRRING
Details
stirred for 2 h at 78° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed over silica gel eluting with ethyl acetate/hexane (3%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C=1C=CC=C2C(=C(NC12)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 11.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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